molecular formula C19H17Cl2F2N3O2S B4292703 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

Cat. No.: B4292703
M. Wt: 460.3 g/mol
InChI Key: NGDLCWKLEXAJAE-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including chloro, difluoromethoxy, chlorophenyl, and thiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Agrochemicals: It may serve as a precursor for developing new pesticides or herbicides.

    Material Science: The compound’s unique structure can be exploited for creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs, agrochemicals, and materials.

Properties

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F2N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-4-12(20)10-13)14-6-8-15(9-7-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDLCWKLEXAJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 2
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 3
Reactant of Route 3
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 4
Reactant of Route 4
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 5
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 6
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

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